Cas no 2172320-50-0 (1-(benzyloxy)carbonyl-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid)

1-(benzyloxy)carbonyl-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(benzyloxy)carbonyl-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid
- EN300-1454394
- 2172320-50-0
- 1-[(benzyloxy)carbonyl]-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid
-
- インチ: 1S/C20H20FNO4/c1-13-7-8-15(18(21)9-13)16-10-22(11-17(16)19(23)24)20(25)26-12-14-5-3-2-4-6-14/h2-9,16-17H,10-12H2,1H3,(H,23,24)
- InChIKey: UBWTXZUFFBVLTI-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C)C=CC=1C1CN(C(=O)OCC2C=CC=CC=2)CC1C(=O)O
計算された属性
- せいみつぶんしりょう: 357.13763628g/mol
- どういたいしつりょう: 357.13763628g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 508
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
1-(benzyloxy)carbonyl-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1454394-1000mg |
1-[(benzyloxy)carbonyl]-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid |
2172320-50-0 | 1000mg |
$1029.0 | 2023-09-29 | ||
Enamine | EN300-1454394-5000mg |
1-[(benzyloxy)carbonyl]-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid |
2172320-50-0 | 5000mg |
$2981.0 | 2023-09-29 | ||
Enamine | EN300-1454394-1.0g |
1-[(benzyloxy)carbonyl]-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid |
2172320-50-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1454394-250mg |
1-[(benzyloxy)carbonyl]-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid |
2172320-50-0 | 250mg |
$946.0 | 2023-09-29 | ||
Enamine | EN300-1454394-100mg |
1-[(benzyloxy)carbonyl]-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid |
2172320-50-0 | 100mg |
$904.0 | 2023-09-29 | ||
Enamine | EN300-1454394-50mg |
1-[(benzyloxy)carbonyl]-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid |
2172320-50-0 | 50mg |
$864.0 | 2023-09-29 | ||
Enamine | EN300-1454394-10000mg |
1-[(benzyloxy)carbonyl]-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid |
2172320-50-0 | 10000mg |
$4421.0 | 2023-09-29 | ||
Enamine | EN300-1454394-2500mg |
1-[(benzyloxy)carbonyl]-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid |
2172320-50-0 | 2500mg |
$2014.0 | 2023-09-29 | ||
Enamine | EN300-1454394-500mg |
1-[(benzyloxy)carbonyl]-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid |
2172320-50-0 | 500mg |
$987.0 | 2023-09-29 |
1-(benzyloxy)carbonyl-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid 関連文献
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
1-(benzyloxy)carbonyl-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acidに関する追加情報
1-(Benzyloxy)Carbonyl-4-(2-Fluoro-4-Methylphenyl)Pyrrolidine-3-Carboxylic Acid: A Comprehensive Overview
1-(Benzyloxy)Carbonyl-4-(2-Fluoro-4-Methylphenyl)Pyrrolidine-3-Carboxylic Acid, also known by its CAS number 2172320-50-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyloxy carbonyl group and a 2-fluoro-4-methylphenyl moiety. The presence of these functional groups imparts distinctive chemical and biological properties, making it a valuable molecule for various applications.
The synthesis of 1-(Benzyloxy)Carbonyl-4-(2-Fluoro-4-Methylphenyl)Pyrrolidine-3-Carboxylic Acid involves a series of intricate organic reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and oxidation processes. Recent advancements in catalytic methods have enabled the efficient production of this compound, ensuring high purity and yield. Its structural complexity makes it an ideal candidate for studying stereochemical outcomes and reaction mechanisms in organic synthesis.
In terms of biological activity, this compound has shown promising results in preclinical studies. Researchers have explored its potential as a modulator of various enzyme activities, particularly in the context of neurodegenerative diseases. The fluoro group at the 2-position of the phenyl ring contributes to its lipophilicity, enhancing its ability to cross cellular membranes and interact with target proteins. Additionally, the pyrrolidine ring provides structural rigidity, which is crucial for maintaining specific binding interactions.
Recent studies have highlighted the role of 1-(Benzyloxy)Carbonyl groups in protecting carboxylic acids during synthetic procedures. This protection strategy is particularly useful in multi-step syntheses where intermediate stability is critical. The benzyloxy carbonyl group can be readily removed under mild acidic conditions, facilitating the regeneration of the free carboxylic acid for further functionalization.
The integration of 4-(2-fluoro-4-methylphenyl) substituents into the pyrrolidine framework has been shown to influence the compound's pharmacokinetic profile. Fluorine atoms are known to enhance metabolic stability by reducing susceptibility to enzymatic hydrolysis. This property makes the compound a strong candidate for drug development programs targeting chronic conditions requiring sustained release formulations.
From an environmental standpoint, the degradation pathways of CAS 2172320-50-0 have been studied to assess its eco-toxicological impact. Research indicates that under aerobic conditions, the compound undergoes rapid mineralization, minimizing its persistence in aquatic systems. This finding aligns with current green chemistry principles aimed at reducing environmental footprint.
In conclusion, 1-(Benzyloxy)Carbonyl-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid represents a versatile molecule with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and biological evaluations, positions it as a key player in future research endeavors.
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